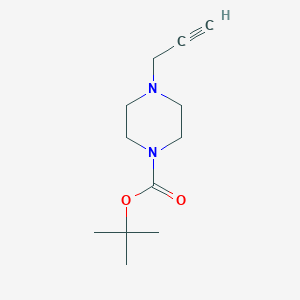

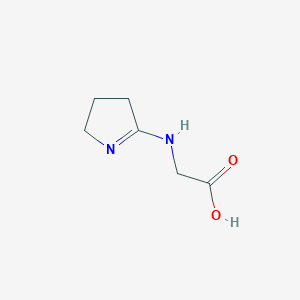

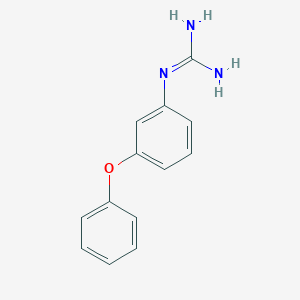

![molecular formula C22H42O5Si4 B173629 [3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate CAS No. 108587-59-3](/img/structure/B173629.png)

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Hydrogel Formulations for Drug Release in Ophthalmic Lenses

The compound has been investigated for its role in drug-releasing contact lens materials. A study explored hydrogels containing this silicon-containing monomer for their potential in controlled drug delivery within ophthalmic applications. These hydrogels demonstrated promising properties for lens materials, with the ability to control the release of antibiotics and antiseptics, suggesting their suitability for therapeutic contact lenses (Paradiso et al., 2014).

Organic Synthesis and Chemical Transformations

This compound has been utilized in organic synthesis, particularly in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its versatility in facilitating complex chemical transformations and constructing valuable compounds for further chemical applications (Basavaiah et al., 2000).

Advanced Material Synthesis

Research has also delved into its application in the synthesis of advanced materials. For example, it has been used in the intramolecular chain hydrosilylation of alkynylphenylsilanes, highlighting its role in producing benzosiloles through complex reaction mechanisms. This application underscores its utility in creating novel materials with potential electronic or photonic properties (Arii et al., 2016).

Silylation and GC-Derivatization Reactions

The compound is pivotal in the synthesis and applications of silyl 2-methylprop-2-ene-1-sulfinates for preparative silylation and gas chromatography (GC) derivatization reactions. This research indicates its significance in modifying and analyzing polyols and carbohydrates, facilitating their analysis and understanding their chemical behavior (Marković et al., 2016).

Hydrogen Bonding and Silanol Chemistry

Another study explored the synthesis and characterization of tripodal trisilanol compounds, shedding light on new hydrogen bonding motifs and the chemical behavior of silicon-based compounds. This research contributes to a deeper understanding of silanol chemistry and its potential in creating materials with unique properties (Kawakami et al., 2015).

Propiedades

IUPAC Name |

[3-[2-tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O5Si4/c1-19(2)22(23)24-18-21-14-12-13-20(17-21)15-16-31(25-28(3,4)5,26-29(6,7)8)27-30(9,10)11/h12-14,17H,1,15-16,18H2,2-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMTYRQTFYSIHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC(=C1)CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O5Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

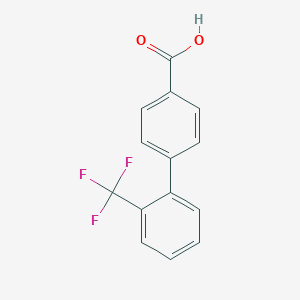

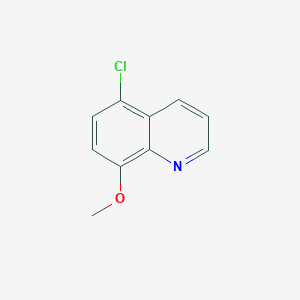

![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)

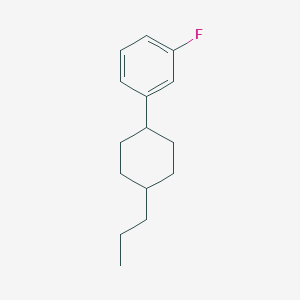

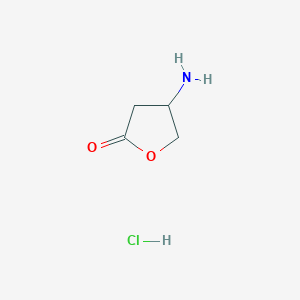

![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

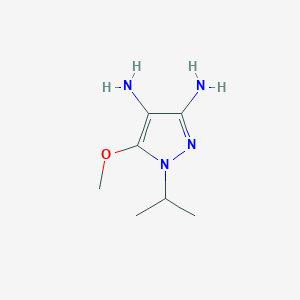

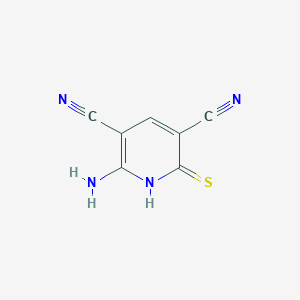

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)

![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)